molecular formula C13H15N3OS B11051211 5-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-2-amine CAS No. 446065-21-0

5-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B11051211
CAS No.: 446065-21-0
M. Wt: 261.34 g/mol
InChI Key: JTKFFWIWNGQEMP-UHFFFAOYSA-N
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Description

5-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a morpholine and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-2-amine typically involves the reaction of appropriate thioamides with arylsulfonyl azides. The key steps include sulfonylation, diazo transfer to the activated methylene group of thioamides (Regitz reaction), and subsequent amidation and ethylimidate formation (Pinner reaction) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of starting materials and reagents in large quantities.

Chemical Reactions Analysis

Types of Reactions

5-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile
  • 5-(Morpholin-4-yl)-2-(5-phthalimidopentyl)-1,3-oxazole-4-carbonitrile
  • 3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

5-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both morpholine and phenyl groups on the thiazole ring enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

446065-21-0

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

5-morpholin-4-yl-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C13H15N3OS/c14-13-15-11(10-4-2-1-3-5-10)12(18-13)16-6-8-17-9-7-16/h1-5H,6-9H2,(H2,14,15)

InChI Key

JTKFFWIWNGQEMP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(N=C(S2)N)C3=CC=CC=C3

Origin of Product

United States

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